Dimethyl{bis[(phenyltellanyl)methyl]}silane
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Overview
Description
Dimethyl{bis[(phenyltellanyl)methyl]}silane is an organosilicon compound characterized by the presence of silicon, tellurium, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl{bis[(phenyltellanyl)methyl]}silane typically involves the reaction of dimethyldichlorosilane with phenyltellanyl reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the tellurium-containing intermediates. Common solvents used include tetrahydrofuran (THF) and toluene, with reaction temperatures maintained between 0°C and room temperature to ensure optimal yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product’s quality. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Dimethyl{bis[(phenyltellanyl)methyl]}silane undergoes various chemical reactions, including:
Oxidation: The tellurium atoms in the compound can be oxidized to form tellurium oxides.
Reduction: The compound can be reduced to form simpler tellurium-containing species.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve the use of organometallic reagents like Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Tellurium dioxide (TeO2) and other tellurium oxides.
Reduction: Dimethylsilane and phenyltellurides.
Substitution: Various substituted silanes and tellurides, depending on the reagents used.
Scientific Research Applications
Dimethyl{bis[(phenyltellanyl)methyl]}silane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of novel organosilicon compounds and materials.
Biology: Investigated for its potential use in biological imaging and as a probe for studying tellurium’s biological effects.
Medicine: Explored for its potential therapeutic properties, particularly in the development of tellurium-based drugs.
Industry: Utilized in the production of advanced materials, including semiconductors and specialty polymers.
Mechanism of Action
The mechanism of action of Dimethyl{bis[(phenyltellanyl)methyl]}silane involves its interaction with various molecular targets and pathways. The tellurium atoms in the compound can form bonds with sulfur-containing biomolecules, affecting their function. Additionally, the silicon atom can participate in various organic reactions, facilitating the formation of new chemical bonds and structures.
Comparison with Similar Compounds
Similar Compounds
Dimethyldichlorosilane: A simpler organosilicon compound used in various industrial applications.
Dimethylphenylsilane: Another organosilicon compound with different functional groups and properties.
Hexamethyldisiloxane: A related compound used as a source of trimethylsilyl groups in organic synthesis.
Uniqueness
Dimethyl{bis[(phenyltellanyl)methyl]}silane is unique due to the presence of tellurium atoms, which impart distinct chemical properties and reactivity. This makes it valuable for specialized applications in materials science and organic synthesis, where the unique reactivity of tellurium can be leveraged.
Properties
CAS No. |
646997-46-8 |
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Molecular Formula |
C16H20SiTe2 |
Molecular Weight |
495.6 g/mol |
IUPAC Name |
dimethyl-bis(phenyltellanylmethyl)silane |
InChI |
InChI=1S/C16H20SiTe2/c1-17(2,13-18-15-9-5-3-6-10-15)14-19-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
InChI Key |
NWMYABNMDUOPET-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C[Te]C1=CC=CC=C1)C[Te]C2=CC=CC=C2 |
Origin of Product |
United States |
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